molecular formula C17H14N2O3S B13368299 2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13368299
M. Wt: 326.4 g/mol
InChI Key: BLPCRSBCBXDGEF-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features an indole ring, a nicotinate ester, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate . This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide . The final step involves the reaction of this hydrazide with 2-(methylthio)nicotinic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.

Scientific Research Applications

2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of an indole ring, a nicotinate ester, and a methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

[2-(1H-indol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H14N2O3S/c1-23-16-12(6-4-8-18-16)17(21)22-10-15(20)13-9-19-14-7-3-2-5-11(13)14/h2-9,19H,10H2,1H3

InChI Key

BLPCRSBCBXDGEF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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